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Steady-State Exposure (AUC) of Pilaralisib

The following table summarizes the steady-state pharmacokinetic parameters for different formulations and

doses of pilaralisib, as established in phase I clinical trials [1] [2].

Mean AUCo—24 (ng X

Formulation Dose Study Population
h/mL)

Tablet 400 mg once 2,820,000 Patients with advanced solid tumors
daily (N=22)

Capsule 400 mg once 2,653,000 Patients with advanced solid tumors
daily (historical data)

Capsule 600 mg once 1,930,000 Patients with advanced solid tumors
daily (historical data)

Key findings from these studies indicate:

e Formulation Impact: The tablet formulation at 400 mg provided higher plasma exposure than the
capsule formulation at either 400 mg or 600 mg, demonstrating improved bioavailability [1] [2].
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¢ Dose Proportionality: Pilaralisib plasma exposure did not increase in a dose-proportional
manner across the range of 100 mg to 600 mg once daily [1].

e Recommended Phase Il Dose: Based on this pharmacokinetic data, the recommended phase Il
dose for pilaralisib tablets was established as 400 mg once daily [1] [2].

Experimental Protocol for Clinical PK Assessment

The steady-state AUC data was generated within the framework of phase I, open-label, single-arm studies.

Here is a detailed breakdown of the experimental methodology.

Trial Design and Objectives

¢ Primary Endpoints: Maximum Tolerated Dose (MTD) and safety profile of pilaralisib tablets.

e Secondary/Exploratory Endpoints: Pharmacokinetics (PK), pharmacodynamics, and preliminary
efficacy.

¢ Study Structure: The trial used a dose-escalation design where patients with advanced solid tumors
received pilaralisib tablets orally at doses ranging from 100 mg to 600 mg, once daily, in continuous
28-day cycles [1].

Patient Eligibility Criteria (Key Inclusion/Exclusion)

¢ Inclusion Criteria:
Aged =18 years.

o

(e]

Histologically confirmed metastatic or unresectable solid tumor.

Eastern Cooperative Oncology Group (ECOG) performance status of <2.
Adequate organ and bone marrow function.

Fasting plasma glucose <160 mg/dL and hemoglobin Alc <8.0% [1].

[¢]

[e]

[e]

e Exclusion Criteria:
o Previous treatment with any PI3K inhibitor [1] [3].

Pharmacokinetic Assessment Methodology

¢ Dosing and Sampling: Pilaralisib was administered orally once daily. Blood samples for PK analysis
were collected at steady-state to determine the plasma concentration-time profile.
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e AUC Calculation: The area under the plasma concentration-time curve over 24 hours (AUCo—24) was
calculated following administration of the tablet formulation [1].

e Data Comparison: The exposure from the new tablet formulation was directly compared to historical
data from the previous capsule formulation to determine the recommended phase Il dose [1].

Pilaralisib Mechanism of Action and Signaling Pathway

Pilaralisib (SAR245408, XL.147) is a selective, potent, and reversible oral inhibitor of Class I
Phosphoinositide 3-kinases (PI3K) [4]. It inhibits the p110«q, §, and y isoforms with ICso values of 39 nM, 36
nM, and 23 nM, respectively, while being less potent against the p110fp isoform [4]. The PI3K/AKT/mTOR
pathway is a critical signaling cascade frequently dysregulated in human cancers, driving cell survival,

growth, and proliferation [5].

The diagram below illustrates the signaling pathway and pilaralisib's mechanism of action.
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Pilaralisib Inhibits the PIBK/AKT/mTOR Pathway
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Research Applications and Notes

e Combination Therapy: A separate phase | trial investigated pilaralisib (both capsule and tablet
forms) in combination with paclitaxel and carboplatin. The MTD for the tablet in this regimen was
lower, established at 200 mg once daily. Pharmacokinetic data showed no drug-drug interaction,
indicating pilaralisib PK was not altered by the chemotherapeutic agents [3].

o Safety Profile: The most common treatment-related adverse events associated with pilaralisib
tablets were diarrhea (40.9%), fatigue (40.9%), decreased appetite (22.7%), and hyperglycemia
(22.7%) [1]. These are consistent with the known toxicity profile of PI3K inhibitors.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Phase | Trial of a Tablet Formulation of Pilaralisib, a Pan- ... [pmc.ncbi.nlm.nih.gov]
2. Phase | Trial of a Tablet Formulation of Pilaralisib, a Pan ... [broadinstitute.org]

3. Phase | Dose-Escalation Study of Pilaralisib (SAR245408 ... [pmc.ncbi.nim.nih.gov]
4. Pilaralisib (XL147) | PI13K inhibitor | Mechanism [selleckchem.com]

5. PISBK/AKT/mTOR signaling transduction pathway and ... [molecular-cancer.biomedcentral.com]

To cite this document: Smolecule. [Pilaralisib steady-state exposure AUC measurement]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b547960#pilaralisib-steady-

state-exposure-auc-measurement]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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